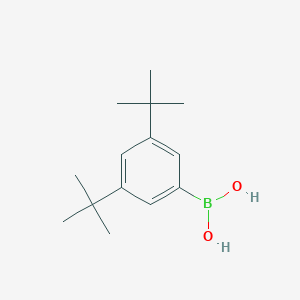
(3,5-Di-tert-butylphenyl)boronic acid
Overview
Description
(3,5-Di-tert-butylphenyl)boronic acid is an organoboron compound with the chemical formula C14H23BO2. It is a colorless solid that emits light when heated and has been used as a fluorescent probe for boronate esters . This compound is notable for its bulky tert-butyl groups, which can influence its reactivity and applications.
Mechanism of Action
Target of Action
(3,5-Di-tert-butylphenyl)boronic acid is a type of alkylboronic acid compound . Alkylboronic acids are important intermediates in organic synthesis . They can interact with electrophilic reagents to prepare drug molecules, playing a significant role in medicinal chemistry .
Mode of Action
Alkylboronic acids, in general, are known to undergo cross-coupling reactions with electrophilic reagents . This property allows them to be used in the synthesis of various drug molecules .
Result of Action
This compound is a colorless solid that emits light when heated . It has been used as a fluorescent probe for boronate esters . This material has also been used to prepare nanoparticles of various sizes for use in the study of emission .
Action Environment
The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, light, and humidity could potentially influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,5-Di-tert-butylphenyl)boronic acid can be synthesized by reacting 3,5-di-tert-butylphenol with boric acid . Another method involves the reaction of 1-bromo-3,5-di-tert-butylbenzene with n-butyllithium in tetrahydrofuran, followed by the addition of trimethyl borate . The reaction is typically carried out at low temperatures (-70°C to -78°C) and requires careful handling of reagents to ensure high yields.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
(3,5-Di-tert-butylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can yield different boron-containing compounds.
Substitution: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Produces phenols.
Reduction: Yields various boron-containing compounds.
Substitution: Forms biaryl compounds in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
(3,5-Di-tert-butylphenyl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenylboronic acid: Similar structure but with a single tert-butyl group.
Phenylboronic acid: Lacks the bulky tert-butyl groups, leading to different reactivity and applications.
Uniqueness
(3,5-Di-tert-butylphenyl)boronic acid is unique due to its bulky tert-butyl groups, which provide steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where such properties are desirable, such as in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(3,5-ditert-butylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9,16-17H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCBIEHUQSGPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466928 | |
| Record name | (3,5-Di-tert-butylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197223-39-5 | |
| Record name | (3,5-Di-tert-butylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,5-di-tert-butylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
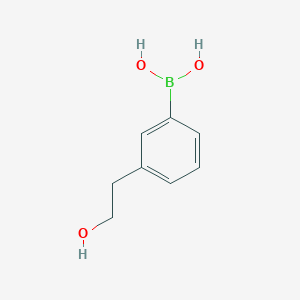
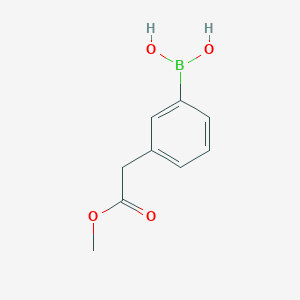
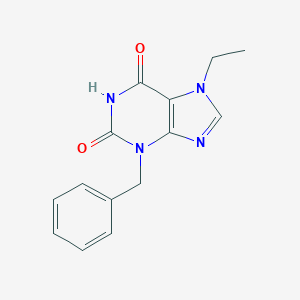
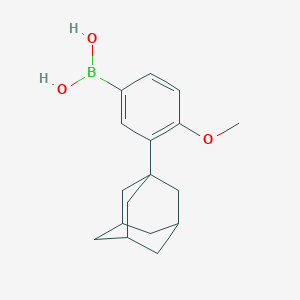
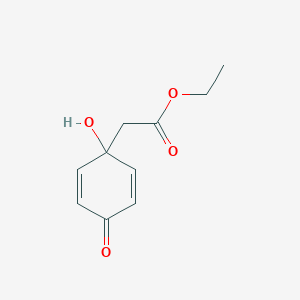
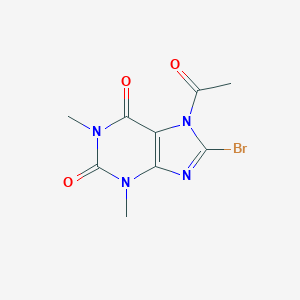
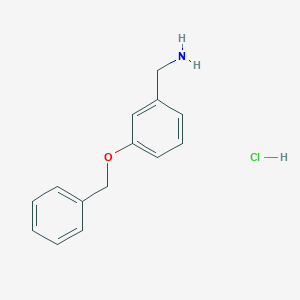
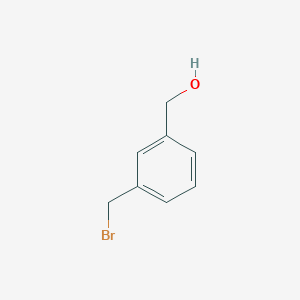
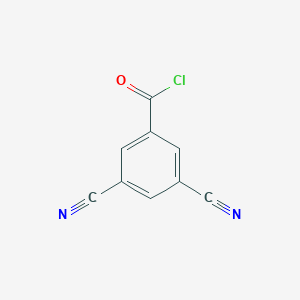
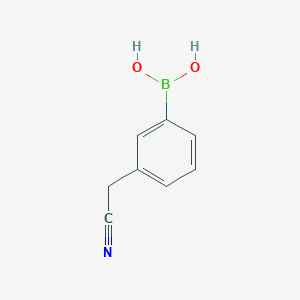
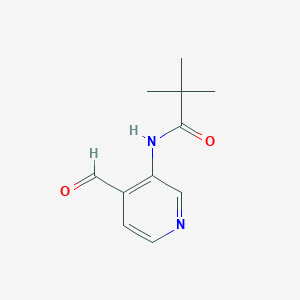
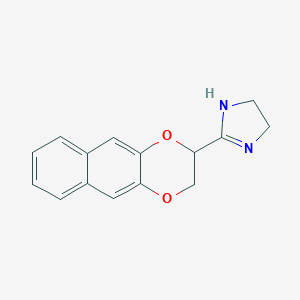
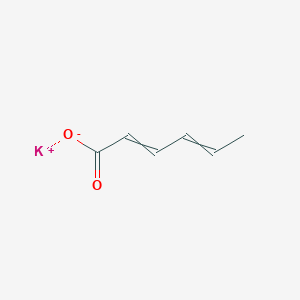
![Hexahydropyrazino[1,2-d][1,4]diazepine-1,9(2H,6H)-dione](/img/structure/B151375.png)
